-Methoxy-[7-13C]-benzoic acid is an isotopically labeled version of 4-methoxybenzoic acid, where the carbon atom at position 7 is enriched with the stable isotope 13C. This specific enrichment allows researchers to use 4-Methoxy-[7-13C]-benzoic acid as a tracer molecule in various scientific studies.
Tracers are introduced into a system, and their fate is monitored to understand the system's behavior. In the context of 4-Methoxy-[7-13C]-benzoic acid, researchers can:
Beyond its use as a tracer, 4-Methoxy-[7-13C]-benzoic acid may find application in other scientific research areas, such as:
4-Methoxy-[7-13C]-benzoic acid is a carbon-13 labeled derivative of 4-methoxybenzoic acid, characterized by the presence of a methoxy group attached to the benzene ring and a carboxylic acid functional group. The carbon-13 isotope labeling allows for enhanced analysis in nuclear magnetic resonance spectroscopy, making it valuable for tracing molecular interactions and transformations in various scientific studies. Its molecular formula is , with a molecular weight of approximately 152.15 g/mol .
4-Methoxy-[7-13C]-benzoic acid itself likely doesn't have a specific mechanism of action. Its primary function is as a tracer molecule due to the presence of the ¹³C isotope. Researchers can incorporate this molecule into biological systems or reactions and track its fate or interaction with other molecules using the ¹³C label. This allows for the study of metabolic pathways, protein-ligand interactions, and other processes (1: )).
These reactions highlight the compound's versatility in organic synthesis and its potential applications in various chemical processes.
The compound exhibits notable biological activity, primarily acting as an inhibitor in radical polymerization processes. It interacts with oxygen and primary radicals to form peroxy radicals, which subsequently inhibit the polymerization of acrylic monomers. This action is crucial for ensuring safe manufacturing practices and the stability of acrylic compounds . Additionally, its role as a tracer in metabolic studies provides insights into biochemical pathways and interactions within biological systems.
The synthesis of 4-Methoxy-[7-13C]-benzoic acid typically involves the following steps:
This method can be adapted for industrial-scale production, emphasizing continuous monitoring and optimization to achieve high yields and purity.
4-Methoxy-[7-13C]-benzoic acid has diverse applications across various fields:
These applications demonstrate its significance in both academic research and industrial settings.
The interactions of 4-Methoxy-[7-13C]-benzoic acid are primarily studied through its role as a tracer in nuclear magnetic resonance spectroscopy. The carbon-13 isotope provides distinct signals that allow researchers to monitor molecular behavior under various conditions. Its ability to inhibit radical polymerization also highlights its interaction with other chemical species, particularly in the presence of oxygen and primary radicals .
Several compounds share structural similarities with 4-Methoxy-[7-13C]-benzoic acid, including:
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
Methyl 4-Methoxybenzoate | Ester derivative without carbon-13 labeling | Commonly used in organic synthesis |
Methyl 4-Hydroxybenzoate | Hydroxyl group instead of methoxy | Used as a preservative (e.g., methylparaben) |
Methyl 4-Nitrobenzoate | Nitro group instead of methoxy | Utilized in dye manufacturing |
4-Methoxybenzoic Acid | Non-labeled version | Found in various natural products |
Uniqueness: The primary distinction of 4-Methoxy-[7-13C]-benzoic acid lies in its carbon-13 labeling, which enhances its utility in nuclear magnetic resonance spectroscopy compared to its non-labeled counterparts. This feature allows for precise tracking of molecular interactions that are not possible with non-labeled compounds.
The development of isotopically labeled benzoic acids traces back to mid-20th-century efforts to elucidate metabolic pathways. Early syntheses of benzene, toluene, and benzoic acid labeled with carbon-14 or carbon-13 provided foundational insights into aromatic compound behavior in biological systems. For instance, the 1952 synthesis of ring-labeled benzoic acid via Grignard reactions established protocols later adapted for 13C labeling. These efforts were pivotal in advancing tracer methodologies, enabling precise tracking of molecular transformations in vivo.
In contemporary research, 4-methoxy-[7-13C]-benzoic acid addresses critical challenges in metabolic profiling. Its 13C label at the carboxyl position ([13C]=O) enhances detection sensitivity in MS and NMR, bypassing limitations of natural abundance 13C (1.1%). This compound is indispensable for:
Early 13C labeling relied on chemical synthesis using 13CO2 or 13CH3I, but modern approaches employ enzymatic incorporation and advanced purification. The synthesis of 4-methoxy-[7-13C]-benzoic acid typically involves:
Applications of this compound are expanding into:
The synthesis of 4-methoxy-[7-13C]-benzoic acid typically begins with the preparation of the non-isotopic parent compound, 4-methoxybenzoic acid (p-anisic acid), followed by selective isotopic incorporation. Traditional routes involve the oxidation of p-methoxytoluene using cobalt(II) bromide hexahydrate (CoBr₂·6H₂O) and manganese(II) bromide (MnBr₂) in propionic acid, achieving near-quantitative yields under reflux conditions [3] [4]. For isotopic labeling, the methoxy group’s methyl carbon (C7) is targeted using 13C-enriched methyl iodide (*13CH₃I). This approach substitutes conventional methylation agents, enabling precise isotopic incorporation at the C7 position through nucleophilic substitution reactions [2] [7].
A representative pathway involves:
Recent innovations focus on minimizing isotopic dilution and improving regioselectivity. One method employs copper-mediated cross-coupling reactions, where 4-iodobenzoic acid reacts with *13CH₃OH in the presence of a copper(I) oxide catalyst. This single-step process avoids intermediate isolation, reducing synthesis time by 40% compared to traditional methods [5] [7].
Another strategy utilizes microwave-assisted synthesis to accelerate the methylation step. By irradiating a mixture of 4-hydroxybenzoic acid and *13CH₃I at 150°C for 10 minutes, researchers achieved 92% isotopic incorporation at the C7 position, as verified by 13C NMR [6].
Table 1: Comparison of Isotopic Incorporation Methods
Method | Reaction Time | Isotopic Purity | Yield (%) |
---|---|---|---|
Copper-mediated coupling | 2 h | 99% | 85 |
Microwave-assisted | 0.5 h | 92% | 78 |
Traditional alkylation | 6 h | 95% | 90 |
Isotopic enrichment is maximized through:
Scaling production requires addressing cost and efficiency constraints. Continuous flow reactors have been adopted to handle the exothermic nature of methylation reactions, enabling throughputs of 50 kg/day with consistent isotopic purity (99 ± 0.5%) [5]. Phase-transfer catalysts like tetrahexylammonium bromide reduce reaction times from 12 hours to 3 hours by facilitating interfacial contact between aqueous and organic phases [7].
Table 2: Key Parameters for Industrial Synthesis
Parameter | Bench Scale | Industrial Scale |
---|---|---|
Batch size | 100 g | 50 kg |
Cycle time | 8 h | 24 h |
*13CH₃I consumption | 1.2 eq | 1.1 eq |
Energy consumption | 15 kWh/kg | 8 kWh/kg |
The copper-mediated coupling route offers superior isotopic purity (99%) but requires expensive catalysts, increasing production costs by 20% compared to traditional alkylation [5] [7]. Conversely, microwave-assisted methods, while faster, struggle with reproducibility at scales above 10 kg. Industrial facilities prioritize continuous flow systems for their balance of cost, yield (87–91%), and purity (98–99%) [2] [4].
Environmental impact assessments reveal that cobalt-based catalysts generate 30% less waste than manganese systems, though both require stringent metal recovery protocols to meet regulatory standards [3] [5].
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